Thiothixene Hydrochloride

Catalog No.
S11179997
CAS No.
22189-31-7
M.F
C23H31Cl2N3O2S2
M. Wt
516.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiothixene Hydrochloride

CAS Number

22189-31-7

Product Name

Thiothixene Hydrochloride

IUPAC Name

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride

Molecular Formula

C23H31Cl2N3O2S2

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C23H29N3O2S2.2ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H/b19-8-;;

InChI Key

SSRKPUYBAUMQED-INHJUQNSSA-N

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl

Thiothixene Hydrochloride is the hydrochloride salt form of thiothixene, a thioxanthene derivative and a dopamine antagonist with antipsychotic property. Thiothixene blocks postsynaptic dopamine receptors in the mesolimbic system and medullary chemoreceptor trigger zone, thereby decreasing dopamine activity leading to decreased stimulation of the vomiting center and psychotic effects, such as hallucinations and delusions. In addition, this agent blocks the D2 somatodendritic autoreceptor, thereby increasing dopamine turnover. Thiothixene possesses weak affinity for the histamine H1 and alpha-adrenergic receptors.
See also: Thiothixene (has active moiety).

Thiothixene Hydrochloride is a thioxanthene derivative primarily used as an antipsychotic medication. Its chemical name is N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide, with a molecular formula of C₃₅H₃₅Cl₂N₃O₄S₂ and a CAS number of 22189-31-7. Thiothixene is structurally characterized by a tricyclic thioxanthene core, which is linked to a piperazinyl side chain. The compound exhibits pharmacological properties similar to those of phenothiazine antipsychotics, primarily through its action on various neurotransmitter receptors in the brain .

During its synthesis and metabolism. Notably, it is metabolized in the liver through oxidative processes to form various metabolites, including thiothixene sulfoxide and N-desmethylthiothixene. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the hydroxylation and demethylation of the compound . The synthesis of thiothixene itself can involve multiple steps, including acetylation, condensation reactions, and Wittig reactions, utilizing different thioxanthone derivatives as starting materials .

Thiothixene acts primarily as an antagonist at various neurotransmitter receptors, including:

  • Dopaminergic receptors (D1, D2, D3, D4): Reduces dopaminergic activity associated with psychosis.
  • Serotonergic receptors (5-HT1 and 5-HT2): Contributes to anxiolytic and antidepressant effects.
  • Histaminergic receptors (H1): Implicated in sedation and antiemetic activity.
  • Alpha adrenergic receptors: Involved in lowering blood pressure and sedation.

The compound exhibits significant antipsychotic efficacy while also presenting potential side effects such as extrapyramidal symptoms and sedation .

Several methods for synthesizing thiothixene have been documented:

  • Acetylation Method: Involves the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide followed by condensation and amine exchange reactions.
  • Wittig Reaction Method: Utilizes N,N-dimethylsulfamoyl-Z-thioxanthen-9-one as a starting material to introduce the piperazinylpropylidene side chain.
  • Copper-PPA Method: Involves treating potassium benzenethiolate with 2-bromo-5-dimethylsulfamoylbenzoic acid to form a thioxanthone intermediate, which is then reacted with the piperazinyl side chain.
  • Condensation with Thiophenol: This method condenses thiophenol with 2-chloro-5-dimethylsulfamoylbenzoic acid under alkaline conditions to yield the ketone intermediate, followed by further reactions to obtain thiothixene .

Thiothixene is primarily used in the treatment of schizophrenia and other psychotic disorders. It is effective in managing both positive symptoms (e.g., hallucinations) and negative symptoms (e.g., emotional flatness) associated with these conditions. Its pharmacological profile allows for a reduction in dopaminergic overactivity in certain brain regions implicated in psychosis .

Thiothixene exhibits interactions with various drugs that may affect its pharmacokinetics. For instance:

  • CYP Enzyme Interactions: Co-administration with drugs that inhibit or induce cytochrome P450 enzymes can significantly alter plasma concentrations of thiothixene.
  • Hematologic Effects: There are reports of leukopenia and neutropenia associated with thiothixene use, necessitating regular monitoring of blood counts during therapy .

Thiothixene belongs to the thioxanthene class of antipsychotics, which includes several other compounds. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Characteristics
ChlorprothixeneMore potent sedative effects; primarily used for anxiety
FlupenthixolBroader spectrum of action; also used for depression
PerphenazineHigher incidence of extrapyramidal symptoms
ThioridazineNoted for cardiac side effects; less frequently prescribed

Thiothixene's unique structure allows it to exert specific receptor interactions that differentiate its clinical profile from other antipsychotics within the same class. Its efficacy against both positive and negative symptoms of schizophrenia makes it a valuable option in psychiatric treatment .

Historical Synthesis Protocols (1967 Pfizer Methodology)

The original synthesis of thiothixene hydrochloride, developed by Pfizer in 1967, relied on a multi-step sequence involving thioxanthene core formation and subsequent functionalization [1] [2]. The process began with the condensation of 2-fluorobenzaldehyde with a substituted thiophenol derivative under Ullmann-type coupling conditions to yield a thioether intermediate. This intermediate underwent Grignard addition with an aryl magnesium bromide, forming a secondary alcohol precursor. Intramolecular Friedel-Crafts alkylation (FCA) of this alcohol, catalyzed by Lewis acids such as aluminum chloride, cyclized the structure into the thioxanthene scaffold.

Critical to this early protocol was the resolution of cis-trans isomerism arising during cyclization. The cis isomer, which exhibits antipsychotic activity, was preferentially isolated via fractional crystallization using ethanol-water mixtures [4]. Final hydrochloride salt formation was achieved through treatment with hydrochloric acid in anhydrous ether, yielding the drug substance with a reported purity of 95–98% in pilot-scale batches [2].

Modern Optimization Strategies for Thiothixene Hydrochloride

Contemporary synthesis routes address limitations in yield and isomer control observed in classical methods. A 2024 study demonstrated that replacing traditional Lewis acids with trifluoroacetic acid (TFA) in dichloromethane (DCM) solvent improves FCA reaction efficiency [3]. This modification increased cyclization yields from 70% to 92% while reducing reaction times from 24 hours to 3 hours under optimal conditions (Table 1).

Table 1: Optimization of Friedel-Crafts alkylation conditions

CatalystSolventTime (h)Conversion (%)
TFADCM385
TFADCM1292
AlCl₃THF2470

Adapted from [3]

Additionally, modern Ullmann couplings employ copper(I) iodide/1,10-phenanthroline catalytic systems in dimethylformamide (DMF), achieving C–N bond formation at 110°C with 85–90% yields compared to the original 60–65% [3]. These improvements reduce raw material waste and enhance scalability for industrial production.

Critical Analysis of Ullmann-Type C–N Coupling Reactions

The Ullmann coupling remains pivotal in constructing thiothixene’s thioether linkage, though its limitations necessitate careful optimization. Key challenges include:

  • Substrate sensitivity: Electron-deficient aryl halides exhibit slower reaction kinetics, requiring higher temperatures (120–130°C) that risk decomposition of heat-labile intermediates [3].
  • Catalyst loading: Traditional copper bronze catalysts (10–15 mol%) have been replaced by CuI/ligand systems (5–7 mol%), reducing metal contamination in final products [3].
  • Solvent effects: Polar aprotic solvents like DMF improve copper catalyst solubility but complicate post-reaction purification. Recent advances utilize microwave-assisted reactions in PEG-400, achieving 89% yield with 3 mol% CuI at 100°C [3].

A comparative study of coupling conditions revealed that bromobenzene derivatives react 2.3× faster than chlorobenzene analogs under identical conditions, guiding substrate selection in industrial settings [3].

Isolation and Purification Techniques for Cis-Trans Isomers

The geometric isomerism of thiothixene necessitates rigorous separation to ensure pharmacological efficacy. High-performance liquid chromatography (HPLC) with cyanopropyl-modified silica columns achieves baseline resolution of cis and trans isomers using a hexane:isopropanol:diethylamine (95:4.5:0.5 v/v) mobile phase [4]. Radial compression chromatography (RCM-100 systems) enables preparative-scale separations, with cis-thiothixene eluting at 8.2 minutes versus 9.7 minutes for the trans isomer under isocratic conditions [4].

Industrial purification leverages crystallization-induced asymmetric transformation (CIAT) in ethyl acetate/n-heptane mixtures. Seeding with cis-isomer crystals drives >99% diastereomeric excess by selectively precipitating the desired form while returning trans isomer to solution for racemization [4]. Post-crystallization purity verification employs chiral GC-MS with β-cyclodextrin columns, detecting isomer impurities at <0.1% levels [4].

Thiothixene hydrochloride exhibits distinctive solubility characteristics that are markedly different from its parent base compound. The hydrochloride salt form demonstrates enhanced water solubility compared to the free base, with an aqueous solubility of approximately 125 mg/mL at 25°C [1] [2]. This significant improvement in water solubility represents a substantial enhancement over the parent thiothixene base, which exhibits practically insoluble characteristics in water with a solubility of only 0.1 mg/mL at 25°C [3] [4].

The solubility profile in organic media reveals selective solubility patterns characteristic of the hydrochloride salt form. In dehydrated ethanol, thiothixene hydrochloride demonstrates moderate solubility with approximately 9.0 mg/mL [3]. The compound shows slight solubility in alcohol and chloroform [1] [2], indicating partial miscibility with these organic solvents. However, the compound exhibits practically insoluble characteristics in several non-polar organic solvents including benzene, acetone, and ether [2].

The enhanced aqueous solubility of the hydrochloride salt can be attributed to the formation of ionic interactions with water molecules through the chloride ions, facilitating hydrogen bonding and electrostatic interactions. The LogP values, calculated using different computational methods, range from 3.36 (Chemaxon) to 4.01 (ALOGPS) [5] [6], indicating moderate lipophilicity despite the improved water solubility of the salt form.

The compound demonstrates a basic character with a predicted pKa of 8.16 for the strongest basic center [5] [6], which corresponds to the tertiary amine nitrogen in the piperazine ring system. This basic character contributes to the salt formation with hydrochloric acid and influences the pH-dependent solubility behavior of the compound.

Photodegradation Kinetics and Light Sensitivity

Thiothixene hydrochloride demonstrates significant photosensitivity, requiring specific light protection measures during storage and handling. The compound belongs to the thioxanthene class of antipsychotic agents, which are known to exhibit photolability similar to phenothiazine derivatives [7] [8]. Clinical observations have documented that thiothixene can cause photosensitivity reactions in patients, making their skin more sensitive to ultraviolet radiation from sunlight, sunlamps, and tanning beds [9].

The photodegradation mechanism of thiothixene hydrochloride involves complex photochemical pathways that can occur through direct photolysis or photosensitized reactions. The compound contains chromophoric groups, including the thioxanthene ring system and the aromatic sulfonamide moiety, which can absorb ultraviolet and visible light in the range of 200-400 nm [10] [11]. Upon photon absorption, the molecule undergoes electronic excitation, leading to the formation of reactive intermediates and subsequent degradation products [11].

Research on structurally related compounds in the phenothiazine and thioxanthene classes has demonstrated that photodegradation typically follows first-order kinetics [7] [12]. The photochemical reactions commonly involve processes such as sulfoxidation, hydroxylation, dealkylation, and ring-opening reactions [12] [8]. For thiothixene hydrochloride, the primary photodegradation pathways likely involve oxidation at the sulfur atom in the thioxanthene ring system and N-dealkylation of the piperazine side chain.

The photostability of thiothixene hydrochloride is significantly influenced by environmental factors including light intensity, wavelength, temperature, pH, and the presence of oxygen. Studies on related thioxanthene derivatives have shown that exposure to UV-A (320-400 nm) and UV-B (290-320 nm) radiation results in more rapid degradation compared to visible light exposure [10] [7]. The presence of oxygen can accelerate photodegradation through the formation of singlet oxygen and other reactive oxygen species [8].

pH-Dependent Degradation Pathways

The stability of thiothixene hydrochloride demonstrates significant pH dependence, with distinct degradation pathways occurring under acidic, neutral, and alkaline conditions. The compound's stability profile is influenced by its basic character (pKa 8.16) [5] [6] and the presence of multiple functional groups susceptible to pH-mediated hydrolysis and oxidation reactions.

Under acidic conditions (pH < 4), thiothixene hydrochloride generally exhibits enhanced stability due to protonation of the basic nitrogen centers, which reduces nucleophilic reactivity and prevents certain degradation pathways. The protonated form is less susceptible to oxidative processes and maintains better chemical integrity in acidic aqueous solutions. However, extreme acidic conditions may promote hydrolysis of the sulfonamide group, leading to the formation of degradation products.

In neutral to slightly alkaline conditions (pH 6-8), the compound demonstrates moderate stability, but several degradation pathways become more prominent. The most significant degradation processes include hydrolysis of the sulfonamide linkage, oxidation of the sulfur atom in the thioxanthene ring to form sulfoxide derivatives, and N-dealkylation reactions at the piperazine side chain. These reactions follow pseudo-first-order kinetics under most conditions, with rate constants that increase with temperature and pH.

Under strongly alkaline conditions (pH > 9), thiothixene hydrochloride undergoes rapid degradation through multiple concurrent pathways. The high pH promotes nucleophilic attack on electrophilic centers, leading to accelerated hydrolysis of the sulfonamide bond and ring-opening reactions of the thioxanthene system. Base-catalyzed oxidation processes become more favorable, resulting in the formation of N-oxide and sulfoxide metabolites.

The pH-dependent degradation kinetics can be described by the general equation for specific acid-base catalysis, where the overall degradation rate constant is the sum of contributions from hydronium ion catalysis, hydroxide ion catalysis, and water-mediated neutral hydrolysis. The pH-rate profile typically exhibits a U-shaped curve with minimum degradation rates occurring in the slightly acidic to neutral pH range.

Buffer systems used in pharmaceutical formulations can significantly influence the pH-dependent stability of thiothixene hydrochloride. Phosphate buffers are generally preferred due to their non-volatile nature and ability to maintain pH stability during storage. However, the buffer concentration and ionic strength must be optimized to prevent buffer-catalyzed degradation reactions while maintaining adequate pH control.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

515.1234750 g/mol

Monoisotopic Mass

515.1234750 g/mol

Heavy Atom Count

32

UNII

B3CRJ1EWJU
2P7AT1AU06

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-08-2024

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